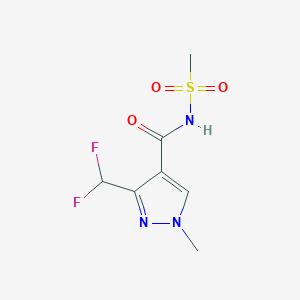

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and methylsulfonyl groups, making it a versatile molecule for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate sulfonylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nanoscale titanium dioxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the process may be optimized to minimize the use of organic solvents, thereby reducing environmental impact and production costs .

Análisis De Reacciones Químicas

Types of Reactions

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Fungicidal Activity

The primary application of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is as a fungicide. It acts as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism is crucial for controlling various phytopathogenic fungi, particularly those affecting crops.

Key Fungicides Derived from the Compound:

| Fungicide Name | Year Registered | Active Ingredient |

|---|---|---|

| Isopyrazam | 2010 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Sedaxane | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Bixafen | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Fluxapyroxad | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Benzovindiflupyr | 2012 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Pydiflumetofen | 2016 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Inpyrfluxam | 2019 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

These fungicides are effective against a range of fungal diseases, including those caused by Alternaria species, which are known to affect crops like tomatoes and potatoes .

Environmental Impact

The compound has been detected as a metabolite in the environment due to its widespread use in agricultural applications. Its presence raises concerns about potential ecological impacts, particularly regarding soil and water contamination .

Antifungal Properties

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. A study showed that certain amides derived from this compound displayed higher antifungal efficacy than established fungicides like boscalid .

Case Study:

In vitro assays conducted on a series of synthesized amides revealed that N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity compared to traditional agents, highlighting its potential as a novel antifungal agent .

Structure Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding the relationship between the chemical structure of the compound and its biological activity. Molecular docking studies have identified critical interactions between the compound and target enzymes, facilitating the design of more effective derivatives .

Actividad Biológica

3-(Difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds are primarily used in agricultural practices to combat various phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships, and synthesis methodologies.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal cells, leading to their death. This mechanism has been established since the introduction of SDHI fungicides in the 1960s and has been further validated with numerous studies demonstrating the effectiveness of this compound against various fungal species.

Antifungal Activity

A series of studies have assessed the antifungal activity of this compound and its derivatives against several phytopathogenic fungi. The following table summarizes the results from key studies:

Among these, compound 9m exhibited superior antifungal activity compared to boscalid, a widely used fungicide, indicating its potential as a more effective alternative in crop protection.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the difluoromethyl group enhances the lipophilicity and binding affinity to the target enzyme. Molecular docking studies have shown that specific interactions, such as hydrogen bonds between the carbonyl oxygen atom and amino acid residues in SDH, contribute significantly to its antifungal efficacy .

Key Findings from SAR Studies:

- Electrostatic Interactions : The presence of positively charged regions within the molecule enhances binding to negatively charged areas on target proteins.

- Steric Hindrance : Larger substituents, such as bromoindazole in compound 9m, increase bioactivity by optimizing spatial interactions with the target site .

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available pyrazole derivatives. The general synthetic route includes:

- Formation of Pyrazole Ring : Reaction of difluoroacetoacetic acid with methyl hydrazine.

- Substitution Reactions : Introduction of methanesulfonyl groups through nucleophilic substitution.

- Purification : The final product is purified using column chromatography.

This synthetic pathway has been optimized by various research groups to enhance yield and purity .

Case Studies

Recent case studies highlight the practical applications and effectiveness of this compound in real-world agricultural settings:

- Field Trials : Trials conducted on wheat crops showed significant reductions in fungal infections when treated with formulations containing this compound, outperforming traditional fungicides.

- Environmental Impact Assessments : Studies indicated lower residual levels in soil compared to older fungicides, suggesting a reduced environmental footprint .

Propiedades

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-methylsulfonylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O3S/c1-12-3-4(5(10-12)6(8)9)7(13)11-16(2,14)15/h3,6H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFDJMNZKMIQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.